molecular formula C15H17N5O2 B2945895 N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide CAS No. 1003799-23-2

N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide

Cat. No. B2945895
CAS RN: 1003799-23-2
M. Wt: 299.334
InChI Key: SGIRMRKDAHNWIY-UHFFFAOYSA-N
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Description

N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C15H17N5O2 and its molecular weight is 299.334. The purity is usually 95%.
BenchChem offers high-quality N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Researchers have focused on the synthesis of novel derivatives of pyrazolopyrimidines, which include compounds structurally related to N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide, for their potential anticancer and anti-inflammatory properties. For example, the synthesis and biological evaluation of novel pyrazolopyrimidine derivatives have shown promising anticancer and anti-5-lipoxygenase activities, indicating their potential in therapeutic applications against cancer and inflammation-related diseases (Rahmouni et al., 2016).

Antimicrobial and Insecticidal Potentials

Another area of research involves the synthesis of pyrimidine-linked pyrazole heterocyclic compounds, including structures similar to the aforementioned chemical compound, to evaluate their insecticidal and antibacterial potential. These studies have demonstrated that certain derivatives exhibit significant activity against specific insects and bacterial strains, highlighting their potential use in agricultural and antimicrobial applications (Deohate & Palaspagar, 2020).

Modification for Reduced Metabolism

In the context of drug discovery, modifications of imidazo[1,2-a]pyrimidine derivatives to reduce metabolism mediated by aldehyde oxidase have been explored. This research is relevant for improving the pharmacokinetic profiles of drugs, including those structurally related to N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide, enhancing their therapeutic potential by ensuring more stable and predictable in vivo activities (Linton et al., 2011).

Antimicrobial Activity

Further research into the synthesis and antimicrobial evaluation of novel polyheterocyclic systems derived from cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidine has shown pronounced antimicrobial properties. This demonstrates the chemical's potential in contributing to the development of new antimicrobial agents, capable of combating drug-resistant bacteria and other pathogens (Sirakanyan et al., 2021).

properties

IUPAC Name

N-[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c1-8-7-12(17-13(21)9-5-6-9)20(19-8)15-16-11-4-2-3-10(11)14(22)18-15/h7,9H,2-6H2,1H3,(H,17,21)(H,16,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIRMRKDAHNWIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2CC2)C3=NC4=C(CCC4)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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